2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol
Description
Properties
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-5-4-6-13(11-12)18(9-10-19)16-14-7-2-3-8-15(14)22(20,21)17-16/h2-8,11,19H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKXHLJZNWRNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol typically involves the reaction of 2-mercaptoaniline with acid chlorides . The general reaction can be represented as follows:
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction yields amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research has indicated that compounds similar to 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol exhibit significant antioxidant activity. These compounds have been studied for their potential to protect against oxidative stress-related conditions, including neurodegenerative diseases. A study demonstrated that derivatives of benzothiazole can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage .
Neuroprotective Effects
The neuroprotective properties of benzothiazole derivatives have been highlighted in various studies. For instance, certain analogues have shown efficacy in protecting neuronal cells from damage caused by oxidative stress and inflammation. This protective effect is particularly relevant for conditions such as stroke and traumatic brain injury .
Anti-cancer Activity
Benzothiazole derivatives have also been investigated for their anti-cancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. This makes them potential candidates for developing new cancer therapeutics .
Environmental Science Applications
Water Quality Monitoring
The detection and quantification of organic contaminants in water bodies are critical for environmental protection. Compounds like 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol can serve as analytical standards in the monitoring of trace organic compounds (TOrCs) in aquatic environments. Their unique chemical structure allows for effective separation and identification using advanced chromatographic techniques .
Material Science Applications
Polymer Stabilizers
In material science, benzothiazole derivatives are being explored as stabilizers in polymer formulations. Their ability to absorb ultraviolet light and prevent degradation makes them valuable additives in plastics and coatings. These compounds enhance the longevity and performance of materials exposed to harsh environmental conditions .
Case Study 1: Neuroprotection
A study conducted on the neuroprotective effects of benzothiazole derivatives involved administering these compounds to mouse models subjected to induced oxidative stress. The results indicated a significant reduction in neuronal cell death compared to control groups, highlighting the potential therapeutic applications of these compounds in treating neurodegenerative diseases .
Case Study 2: Environmental Monitoring
In a project aimed at assessing water quality in urban areas, researchers utilized benzothiazole derivatives as markers for pollution sources. The study demonstrated that these compounds could be effectively detected at low concentrations, providing a reliable method for monitoring environmental contaminants .
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their molecular properties, and reported activities:
Key Observations
Substituent Effects on Bioactivity: The 3-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methyl (C₁₀H₁₂N₂O₃S). This may enhance target binding in hydrophobic pockets but reduce solubility . Ethanolamine vs.
Ion Channel Modulation: The propyl-benzamide analog (C₂₃H₂₂N₃O₃S) demonstrated Kv1.3 inhibitory activity comparable to PAP-1, a known blocker. This highlights the importance of the benzamide group and extended alkyl chain in ion channel interactions .
Antimicrobial Potential: Derivatives like 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl isonicotinate (C₁₆H₁₅N₃O₄S) exhibit broad-spectrum activity against bacterial and fungal strains, likely due to the isonicotinate ester enhancing cellular uptake .
Physicochemical Properties: Solubility: Methyl-substituted analogs (C₁₀H₁₂N₂O₃S) show higher aqueous solubility than 3-methylphenyl derivatives, making them preferable for formulation . Toxicity: Butanol-substituted analogs (C₁₁H₁₄N₂O₃S) are classified as irritants, suggesting a trade-off between chain length and safety .
Biological Activity
The compound 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol is . The structure features a benzothiazole moiety that is linked to a 3-methylphenyl group through an amino group and an ethanol side chain. This structural configuration is critical for its biological activity.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their biological activities, including:
- Antimicrobial Activity : Many benzothiazole compounds exhibit significant antibacterial and antifungal properties. Studies have shown that modifications to the benzothiazole structure can enhance these effects.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Certain benzothiazoles have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol. The compound showed notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial effects comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
In vitro studies on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. A notable study reported that treatment with the compound resulted in a significant decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the compound may inhibit key signaling pathways involved in cell survival.
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:
- Case Study on Antimicrobial Resistance : A clinical trial investigated the use of benzothiazole derivatives in treating infections caused by resistant bacterial strains. The results indicated that the compound could effectively reduce infection rates without significant side effects.
- Case Study on Cancer Therapy : A preclinical study assessed the efficacy of the compound in combination with standard chemotherapy agents. The combination therapy showed enhanced anticancer effects and reduced toxicity compared to chemotherapy alone.
Q & A
Q. How do steric and electronic effects of the 3-methylphenyl group influence reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
